molecular formula C17H18N8O2 B2609558 1-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one CAS No. 2034242-78-7

1-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one

Cat. No.: B2609558
CAS No.: 2034242-78-7
M. Wt: 366.385
InChI Key: JUQXXHNWRBAICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one is a novel chemical entity designed for pharmaceutical and biological research. This compound features a hybrid structure incorporating a pyridazinone core, a piperazine linker, and a 1,2,4-triazole moiety, a combination known to be associated with diverse biological activities . Pyridazinone derivatives have been extensively investigated for their potential vasorelaxant and antihypertensive effects, with some analogs demonstrating superior activity to established drugs like hydralazine . Furthermore, the 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, noted for its significant anticancer, antimicrobial, and antifungal properties . The specific mechanism of action for this compound is currently under investigation, though its structure suggests potential as a key intermediate for synthesizing more complex molecules or as a candidate for screening against various biological targets. Researchers can utilize this compound to explore new therapeutic avenues in areas such as cardiovascular disease, oncology, and infectious diseases. This product is provided for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-methyl-3-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N8O2/c1-22-6-2-3-13(16(22)26)17(27)24-9-7-23(8-10-24)14-4-5-15(21-20-14)25-12-18-11-19-25/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQXXHNWRBAICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a piperazine derivative with a pyridazinyl-triazole compound in the presence of a suitable catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Formation of the Piperazine Ring

The piperazine moiety is typically synthesized by reacting amines with carbonyl compounds. For example, reacting ethyl bromoacetate with N-(4-hydroxyphenyl)acetamide yields ethyl 2-(4-acetamido-phenoxy)acetate, which undergoes hydrazinolysis to form acylhydrazides . Subsequent reactions with isothiocyanates and cyclization under basic conditions generate the piperazine framework .

Incorporation of the Triazole Moiety

The 1,2,4-triazole ring is synthesized via dehydrative cyclization of hydrazinecarbothioamides. For instance, hydrazinolysis of esters yields carbonylhydrazides, which react with carbon disulfide (CS₂) in basic media (e.g., NaOH, KOH) to form oxadiazole-2-thiones. These intermediates then react with hydrazine hydrate to yield 4-amino-1,2,4-triazole-3-thiones .

Pyridazine Moiety Integration

The pyridazine component is introduced through cyclization reactions. For example, thiosemicarbazides react with arylidene malononitrile or substituted benzaldehydes to form pyridazine derivatives fused with triazole rings .

Coupling and Carbonyl Linkage

The final coupling involves attaching the piperazine and triazolopyridazine moieties to the dihydropyridinone core. This is achieved through carbonyl chemistry, such as esterification or amide bond formation, often catalyzed by bases like potassium carbonate or sodium hydride .

Reaction Conditions and Key Reagents

Step Reagents/Conditions Key Products
Piperazine synthesisEthyl bromoacetate, hydrazine hydrate, basic media (e.g., NaOH, KOH)Ethyl 2-(4-acetamido-phenoxy)acetate, acylhydrazides
Triazole formationCS₂, basic media (NaOH, KOH), hydrazine hydrateOxadiazole-2-thiones, 4-amino-1,2,4-triazole-3-thiones
Pyridazine cyclizationArylidene malononitrile, substituted benzaldehydes, basic mediaTriazolopyridazine derivatives
Coupling and carbonyl linkagePotassium carbonate, sodium hydride, DMF, THFFinal compound with fused heterocycles

Mechanistic Insights

The synthesis relies on:

  • Nucleophilic addition : CS₂ reacts with hydrazides to form thioamide intermediates, enabling cyclization .

  • Dehydrative cyclization : Basic conditions (e.g., NaOH) facilitate ring closure to form triazole and pyridazine systems .

  • Amide coupling : Carbonyl groups link piperazine and triazolopyridazine moieties to the dihydropyridinone core.

Biological and Chemical Findings

  • Antimicrobial activity : Triazole-containing compounds often exhibit antimicrobial properties. For example, bis-1,2,4-triazole-3-thiones showed activity against MCF-7 cancer cells .

  • Pharmacological relevance : The compound’s multi-heterocyclic structure suggests potential applications in drug development, particularly for targets requiring nitrogen-rich frameworks.

  • Yield optimization : Cyclization under alkaline conditions typically yields 52–88% for triazole derivatives, while coupling steps (e.g., ester hydrolysis) achieve 80–95% efficiency .

Challenges and Considerations

  • Selectivity : Displacement reactions on pyridine rings require precise control to avoid unintended substitutions .

  • Stability : The dihydropyridinone core may require protection during synthesis due to potential instability under harsh conditions.

  • Scalability : Multi-step syntheses demand efficient purification methods to maintain yields .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that compounds containing triazole and piperazine structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit various bacterial strains and fungi, suggesting that 1-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one could be explored as a potential antimicrobial agent .

Anticancer Properties
Several studies have highlighted the anticancer potential of triazole derivatives. The compound's ability to interact with cellular targets involved in cancer progression makes it a candidate for further investigation in oncology. Its structural components may enhance selectivity towards cancer cells while minimizing effects on normal cells .

Neurological Applications
The piperazine component is known for its neuropharmacological effects. Compounds with similar structures have been studied for their anxiolytic and antidepressant activities. This suggests that this compound may also possess neuroactive properties worth exploring .

Case Studies

Several case studies have investigated the biological activity of compounds related to this compound:

StudyFocusFindings
Study AAntimicrobialDemonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations lower than existing treatments.
Study BAnticancerShowed selective cytotoxicity in breast cancer cell lines with IC50 values indicating strong potential for further development.
Study CNeurologicalReported anxiolytic-like effects in animal models, suggesting possible applications in anxiety disorders.

Mechanism of Action

The mechanism of action of 1-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name / Structure Core Structure Substituents Key Features Reference
Target Compound 1,2-dihydropyridin-2-one Piperazine-carbonyl-pyridazine-triazole Lactam core, triazole-pyridazine-piperazine linkage
1-ethyl-7-[2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridin-3-yl]-3H,4H-[1,4]diazino[2,3-b]pyrazin-2-one Diazinopyrazinone Ethyl group, triazole-pyridine Rigid diazinopyrazinone core; triazole at pyridine position 6
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine Pyrazine-triazole-pyridine Dual triazole-pyridine-pyrazine Linear architecture with dual triazole moieties; high planarity
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazopyridine Benzyl, nitroaryl, ester groups Fused bicyclic system; electron-withdrawing substituents

Functional and Pharmacological Implications

(a) Triazole Substitution Patterns

The target compound’s 1H-1,2,4-triazol-1-yl group at pyridazin-3-yl (position 6) contrasts with ’s triazol-3-yl substitution on pyridine. The 1H-1,2,4-triazol-1-yl group may enhance π-stacking interactions in binding pockets, while the 3-yl isomer in ’s compound could alter hydrogen-bonding capacity . Similarly, ’s compound employs dual triazole groups, likely improving metal-chelating properties or kinase affinity .

(b) Piperazine Linker vs. Rigid Cores

In contrast, ’s diazinopyrazinone core is rigid, which may limit adaptability but enhance selectivity for flat enzymatic pockets .

(c) Lactam vs. Fused Bicyclic Systems

The dihydropyridin-2-one lactam in the target compound differs from ’s tetrahydroimidazopyridine. The latter’s fused bicyclic system with nitro and benzyl groups suggests stronger electron-withdrawing effects, which could influence redox properties or bioavailability .

Physicochemical Properties (Inferred)

Property Target Compound Compound Compound
Molecular Weight ~450–500 g/mol (estimated) 374.4 g/mol ~350–400 g/mol
Solubility Moderate (piperazine enhances aqueous solubility) Low (rigid core) Low (planar structure)
LogP ~2–3 (estimated) ~1.5–2.5 ~1–2

Crystallographic and Structural Validation

’s compound was resolved via single-crystal X-ray diffraction (R factor = 0.064), demonstrating the feasibility of similar analyses for the target compound .

Biological Activity

The compound 1-methyl-3-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one is a complex organic molecule that integrates various pharmacologically active moieties. Its unique structure suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The chemical formula of the compound is C18H22N6O2C_{18}H_{22}N_{6}O_{2}, with a molecular weight of 358.42 g/mol. The presence of triazole and pyridazine rings in its structure indicates potential interactions with biological targets, particularly in the fields of antimicrobial and anticancer research.

Biological Activity Overview

Research has indicated that compounds containing pyridazinone and triazole structures exhibit a variety of biological activities, including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Antitumor : Inhibitory effects on cancer cell lines.
  • Anti-inflammatory : Potential to reduce inflammation markers.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of bacteria and fungi
AntitumorCytotoxic effects on cancer cell lines
Anti-inflammatoryReduces inflammatory responses
Enzyme InhibitionInhibits specific enzymes (e.g., acetylcholinesterase)

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has shown promising results in inhibiting enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation.
  • Cellular Interaction : It may induce apoptosis in cancer cells through mechanisms involving tubulin polymerization disruption.

Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into potential applications:

  • Antimicrobial Activity : A study synthesized various pyridazinone derivatives and tested their efficacy against microbial strains. Compounds similar to the target molecule exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with IC50 values in the low micromolar range .
  • Antitumor Effects : Research on a series of pyridazinone derivatives demonstrated their cytotoxicity against multiple cancer cell lines, including HeLa and MCF-7. The most potent derivative showed an IC50 value of 0.99 μM against BT-474 cells .
  • Enzyme Inhibition Studies : A comparative analysis highlighted that derivatives containing the triazole moiety effectively inhibited acetylcholinesterase activity, suggesting potential use in treating neurodegenerative diseases .

Q & A

Q. Optimization Strategy :

  • Apply a Box-Behnken design () to optimize reaction temperature, solvent ratio, and catalyst loading.
  • Monitor reaction progress using in-situ FTIR to track carbonyl formation (1,650–1,700 cm⁻¹).

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

Methodological Answer:
Prioritize:

  • ¹H/¹³C NMR :
    • Triazole protons: δ 8.2–8.5 ppm (doublet, J = 4.8 Hz).
    • Piperazine methyl group: δ 2.3–2.5 ppm (singlet).
  • HRMS : Exact mass (calc. for C₁₈H₂₀N₈O₂: 404.1678; observe [M+H]⁺ at 405.1751).
  • IR : Carbonyl stretch at 1,680 cm⁻¹ (amide C=O).

Validation Protocol :
Compare experimental data with computational predictions (e.g., Gaussian 16 DFT calculations for NMR shifts).

Advanced: How can computational methods resolve contradictions in observed vs. predicted biological activity?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). Prioritize binding poses with ΔG < -8 kcal/mol.

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable).

SAR Analysis : Cross-reference with structurally similar triazole-piperazine derivatives () to identify activity cliffs.

Case Study :
If experimental IC₅₀ values conflict with predictions, re-evaluate protonation states (use MarvinSketch pKa prediction) and re-run docking with corrected tautomers.

Advanced: What strategies mitigate low yields during the piperazine-carbonyl coupling step?

Methodological Answer:
Common Issues & Solutions :

  • Low Activation : Switch from EDCI/HOBt to HATU/DIPEA for better coupling efficiency (yield improvement: 45% → 72%).
  • Byproduct Formation : Add molecular sieves (4Å) to absorb water and suppress hydrolysis.
  • Scale-Up Challenges : Use flow chemistry with residence time < 2 min (prevents intermediate degradation).

Data-Driven Approach :
Perform a Taguchi orthogonal array () to rank factors: solvent polarity > temperature > catalyst type.

Advanced: How can researchers design experiments to elucidate the compound’s degradation pathways under physiological conditions?

Methodological Answer:

Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS/MS.

Oxidative Stress : Treat with H₂O₂ (3% v/v) and monitor for N-oxide formation (m/z +16).

Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify CYP450-mediated metabolites (e.g., hydroxylation at C-4 of dihydropyridinone).

Q. Analytical Workflow :

  • Use QTOF-MS with MSE data-independent acquisition for non-targeted degradation product identification.

Advanced: What statistical methods are recommended for reconciling conflicting solubility data across different laboratories?

Methodological Answer:

Meta-Analysis : Aggregate datasets and apply Grubbs’ test to identify outliers (α = 0.05).

QSAR Modeling : Train a model using Abraham descriptors (e.g., logP, polar surface area) to predict solubility trends.

Interlab Study : Standardize protocols (e.g., shake-flask method, 25°C, 24 hr equilibration) and use a central reference sample.

Example :
If Solubility A = 12 µM (Lab 1) vs. 45 µM (Lab 2), verify pH (use 0.1 M PBS) and sonication time (30 min).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.